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Compound of Interest

Compound Name: 1-(3-(tert-Butyl)phenyl)ethanone

Cat. No.: B1339674 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization

of 1-(3-(tert-Butyl)phenyl)ethanone. Due to the limited availability of public spectroscopic data

for this specific compound, this document outlines the expected spectral characteristics based

on its chemical structure and provides detailed, generalized experimental protocols for

acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)

data.

Data Presentation
While experimental data for 1-(3-(tert-Butyl)phenyl)ethanone is not readily available in public

spectral databases, the following tables present the expected chemical shifts, absorption

bands, and mass-to-charge ratios. These predictions are based on established principles of

spectroscopy and data from analogous compounds.

¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.8 s 1H Ar-H (proton at C2)

~7.6 d 1H Ar-H (proton at C6)

~7.4 t 1H Ar-H (proton at C5)

~7.3 d 1H Ar-H (proton at C4)

~2.6 s 3H -C(O)CH₃

~1.3 s 9H -C(CH₃)₃

Solvent: CDCl₃, Reference: TMS (0 ppm)

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopic Data (Predicted)

Chemical Shift (δ) ppm Assignment

~198 C=O

~152 Ar-C (C3, bearing tert-butyl group)

~137 Ar-C (C1, bearing acetyl group)

~130 Ar-CH (C5)

~128 Ar-CH (C6)

~125 Ar-CH (C4)

~124 Ar-CH (C2)

~35 -C(CH₃)₃

~31 -C(CH₃)₃

~27 -C(O)CH₃

Solvent: CDCl₃, Reference: TMS (0 ppm)
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IR (Infrared) Spectroscopic Data (Predicted)

Wavenumber (cm⁻¹) Intensity Assignment

~3050 Medium Aromatic C-H stretch

~2960 Strong Aliphatic C-H stretch

~1685 Strong C=O stretch (aromatic ketone)

~1600, ~1480 Medium-Strong Aromatic C=C stretches

~1365 Strong C-H bend (tert-butyl)

~1220 Strong C-C(=O)-C stretch

~800 Strong
C-H out-of-plane bend

(aromatic)

MS (Mass Spectrometry) Data (Predicted)

m/z Ratio Relative Intensity (%) Assignment

176 High [M]⁺ (Molecular Ion)

161 High
[M - CH₃]⁺ (Loss of methyl

radical)

133 Medium
[M - COCH₃]⁺ (Loss of acetyl

radical)

119 Medium
[M - C(CH₃)₃]⁺ (Loss of tert-

butyl radical)

91 Medium [C₇H₇]⁺ (Tropylium ion)

43 High [CH₃CO]⁺ (Acylium ion)

Experimental Protocols
The following sections detail the methodologies for acquiring high-quality spectroscopic data

for aromatic ketones like 1-(3-(tert-Butyl)phenyl)ethanone.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy

A sample of 1-(3-(tert-Butyl)phenyl)ethanone (approximately 5-10 mg for ¹H NMR and 20-50

mg for ¹³C NMR) is dissolved in 0.6-0.7 mL of a deuterated solvent, typically chloroform-d

(CDCl₃), containing tetramethylsilane (TMS) as an internal reference standard.[1] The solution

is then transferred into a 5 mm NMR tube.[2][3] All solid particles should be removed, for

instance by filtering the solution through a small plug of glass wool in a Pasteur pipette, to

prevent distortion of the magnetic field.[3]

The NMR spectra are acquired on a spectrometer operating at a field strength of 300 MHz or

higher. For ¹H NMR, a standard one-pulse experiment is utilized. For ¹³C NMR, a proton-

decoupled pulse sequence is employed to yield a spectrum with a single peak for each unique

carbon atom. The resulting free induction decay (FID) is processed using a Fourier transform,

followed by phase and baseline correction to obtain the final spectrum.

Infrared (IR) Spectroscopy
For a solid sample like 1-(3-(tert-Butyl)phenyl)ethanone, a common preparation method is

the thin solid film technique.[4] A small amount of the solid (around 50 mg) is dissolved in a few

drops of a volatile solvent such as methylene chloride or acetone.[4] A drop of this solution is

then applied to a salt plate (e.g., NaCl or KBr) and the solvent is allowed to evaporate, leaving

a thin film of the compound on the plate.[4] The plate is then mounted in the sample holder of

an FT-IR spectrometer.[4]

Alternatively, a solid sample can be prepared as a KBr pellet. A small amount of the compound

is mixed with dry potassium bromide (KBr) and ground to a fine powder. This mixture is then

pressed under high pressure to form a transparent disk, which is placed in the spectrometer's

sample holder.[5]

The IR spectrum is typically recorded over a range of 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
A minute quantity of the 1-(3-(tert-Butyl)phenyl)ethanone sample is introduced into the ion

source of a mass spectrometer. This can be done using a direct insertion probe or through the
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output of a gas chromatograph (GC-MS).[6] In the ion source, the sample is vaporized and

then ionized, commonly through electron impact (EI), where it is bombarded with a beam of

high-energy electrons (typically 70 eV).[6][7]

This process leads to the formation of a molecular ion and various fragment ions. These ions

are then accelerated and passed through a mass analyzer, which separates them based on

their mass-to-charge (m/z) ratio.[6] A detector then records the relative abundance of each ion,

generating the mass spectrum.[8]

Mandatory Visualization
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic analysis of an organic

compound.
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Caption: General workflow for spectroscopic analysis of an organic compound.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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